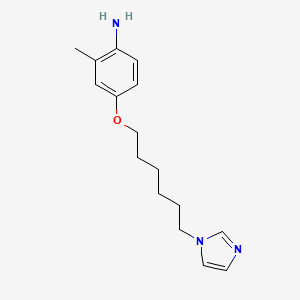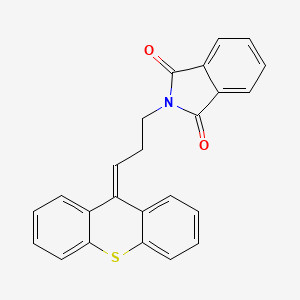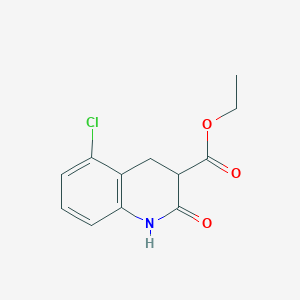![molecular formula C10H20ClNO B12943630 (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a piperidine ring and a cyclohexane ring, with a methanol group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable piperidine derivative and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the Methanol Group: The next step is the introduction of the methanol group. This can be done via a nucleophilic substitution reaction where a hydroxymethyl group is introduced at the nitrogen atom of the spirocyclic core.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
科学的研究の応用
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of (2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- (8-oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride
- (8-thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
Uniqueness
(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of an oxygen or sulfur atom in the spirocyclic core, as seen in the similar compounds listed, can significantly alter the compound’s properties and applications.
By understanding the detailed synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C10H20ClNO |
|---|---|
分子量 |
205.72 g/mol |
IUPAC名 |
2-azaspiro[4.5]decan-8-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-7-9-1-3-10(4-2-9)5-6-11-8-10;/h9,11-12H,1-8H2;1H |
InChIキー |
MXYXNJLJRKVPMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CO)CCNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



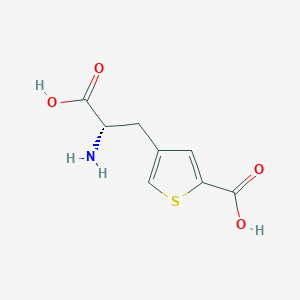
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
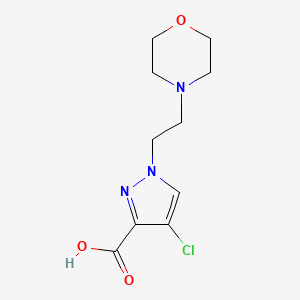
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
